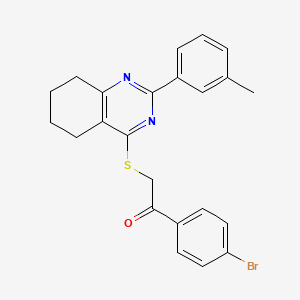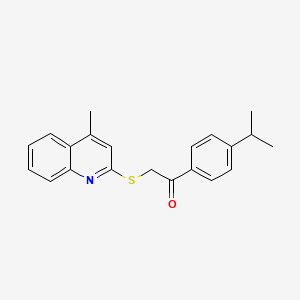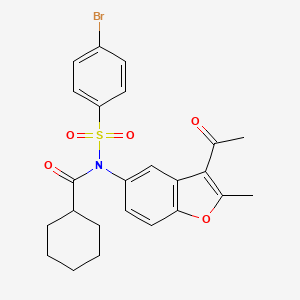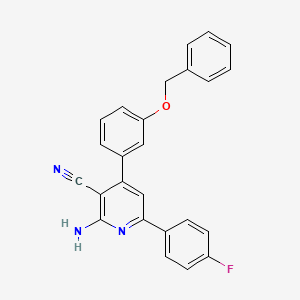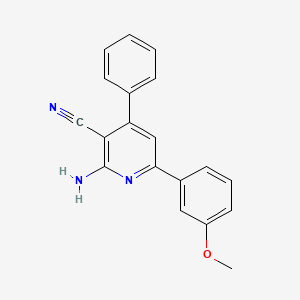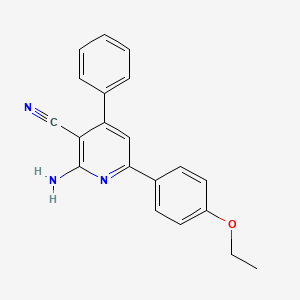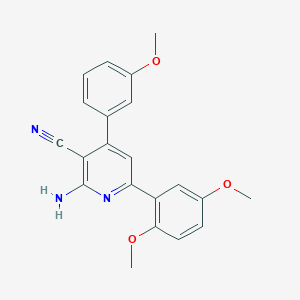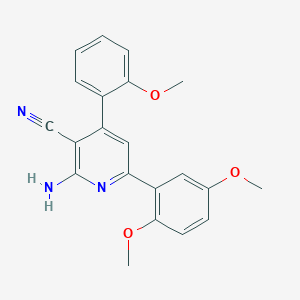![molecular formula C26H17NO6S B7755813 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B7755813.png)
9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic molecule with potential applications in various scientific fields. Its structure comprises multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 9,10-dihydroanthracene-2-sulfonyl chloride with 9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, facilitated by the sulfonamide and carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
Uniqueness
Compared to similar compounds, 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide exhibits unique structural features that enhance its reactivity and binding properties. The combination of multiple functional groups and aromatic rings provides a versatile platform for various applications.
Properties
IUPAC Name |
9,10-dioxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)anthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO6S/c28-21-6-3-7-23-24(21)20-12-14(8-11-22(20)33-23)27-34(31,32)15-9-10-18-19(13-15)26(30)17-5-2-1-4-16(17)25(18)29/h1-2,4-5,8-13,27H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXURZCVCBGSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-HYDROXYPROPYL)-7-(3-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B7755737.png)
![Ethyl 4-[[7-(4-hydroxyphenyl)-5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate](/img/structure/B7755743.png)
![Ethyl 4-[[7-(4-hydroxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate](/img/structure/B7755749.png)
![4-[(E)-2-(4,6-ditert-butylpyrylium-2-yl)ethenyl]-2-methoxyphenol;tetrafluoroborate](/img/structure/B7755762.png)
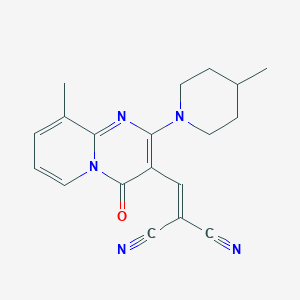
![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B7755795.png)
